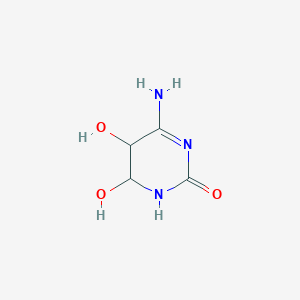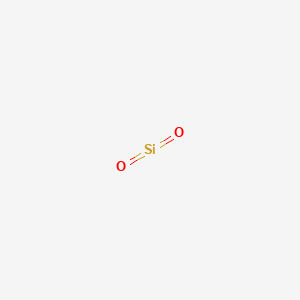![molecular formula C17H36N6O4 B084660 (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid CAS No. 12270-08-5](/img/structure/B84660.png)
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid, also known as Lysyl-gamma-glutamyl-6-amino-2-(2-amino-2-carboxyethyl)amino-hexanoic acid or Lys-Glu-6-AEC, is a synthetic peptide that has been studied for its potential use in scientific research.
Scientific Research Applications
Lys-Glu-6-AEC has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research. Studies have shown that Lys-Glu-6-AEC can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and reducing the expression of certain genes involved in cell proliferation.
Another area of research where Lys-Glu-6-AEC has shown promise is in the field of neurodegenerative diseases. Studies have shown that Lys-Glu-6-AEC can protect neurons from oxidative stress and reduce inflammation, both of which are implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism Of Action
The mechanism of action of Lys-Glu-6-AEC is believed to involve its ability to modulate the activity of certain enzymes and receptors in the body. For example, Lys-Glu-6-AEC has been shown to inhibit the activity of caspase-3, an enzyme involved in the process of apoptosis. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defenses.
Biochemical And Physiological Effects
Lys-Glu-6-AEC has been shown to have a number of biochemical and physiological effects in the body. For example, it has been shown to increase the expression of glutathione, a potent antioxidant that helps to protect cells from oxidative damage. It has also been shown to reduce the production of reactive oxygen species (ROS), which can contribute to cellular damage and aging.
Advantages And Limitations For Lab Experiments
One advantage of using Lys-Glu-6-AEC in lab experiments is its specificity. Because it is a synthetic peptide, it can be designed to target specific enzymes or receptors in the body. This can make it a valuable tool for studying the mechanisms of various diseases and developing new treatments.
One limitation of using Lys-Glu-6-AEC in lab experiments is its cost. Because it is a synthetic peptide, it can be expensive to produce in large quantities. This can limit its availability for use in certain types of experiments.
Future Directions
There are a number of future directions for the study of Lys-Glu-6-AEC. One area of research that is currently being explored is its potential use in the treatment of neurodegenerative diseases. Studies have shown that Lys-Glu-6-AEC can protect neurons from oxidative stress and reduce inflammation, both of which are implicated in the development of these diseases.
Another area of research where Lys-Glu-6-AEC may have potential is in the development of new cancer treatments. Studies have shown that Lys-Glu-6-AEC can inhibit the growth of cancer cells by inducing apoptosis and reducing the expression of certain genes involved in cell proliferation.
Conclusion:
In conclusion, Lys-Glu-6-AEC is a synthetic peptide that has shown promise in various scientific research applications, including cancer research and the study of neurodegenerative diseases. Its mechanism of action involves its ability to modulate the activity of certain enzymes and receptors in the body, and it has been shown to have a number of biochemical and physiological effects. While it may be expensive to produce in large quantities, its specificity makes it a valuable tool for studying the mechanisms of various diseases and developing new treatments.
Synthesis Methods
Lys-Glu-6-AEC can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the use of protected amino acids, coupling reagents, and resin supports. The peptide is assembled in a stepwise manner, with each amino acid added sequentially to the growing peptide chain. The final product is then cleaved from the resin and purified using various techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
properties
CAS RN |
12270-08-5 |
|---|---|
Product Name |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid |
Molecular Formula |
C17H36N6O4 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H36N6O4/c18-9-3-1-6-12(21)15(24)22-13(8-5-11-20)16(25)23-14(17(26)27)7-2-4-10-19/h12-14H,1-11,18-21H2,(H,22,24)(H,23,25)(H,26,27)/t12-,13-,14-/m0/s1 |
InChI Key |
NJSJHOJKUBVXDA-IHRRRGAJSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES |
C(CCN)CC(C(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)O)N |
sequence |
KXK |
synonyms |
C.I. Acid yellow 176 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



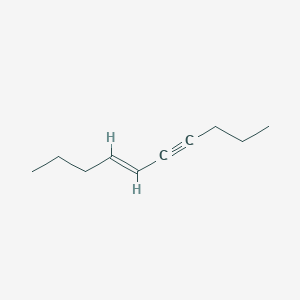
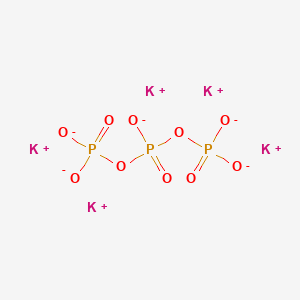
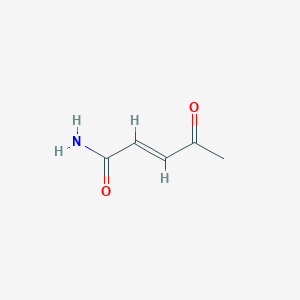
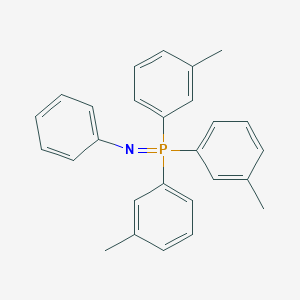
![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)
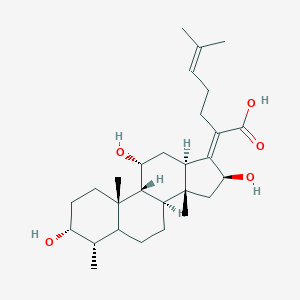
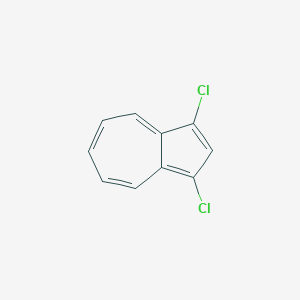
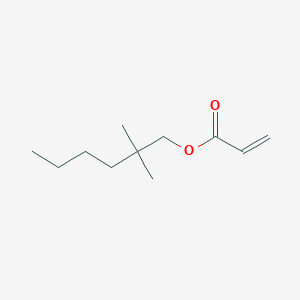
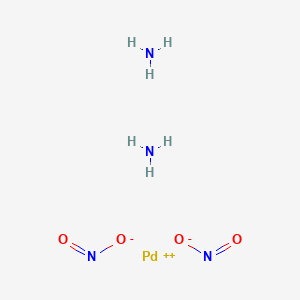
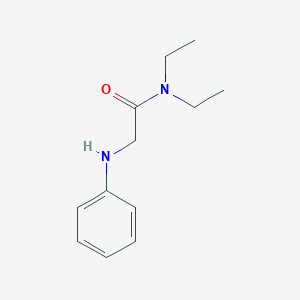
![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)
